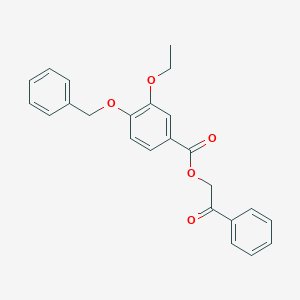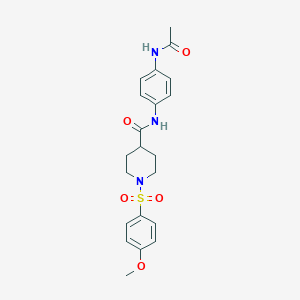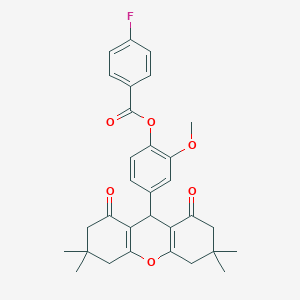![molecular formula C14H16ClF3N2O3S B425037 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide](/img/structure/B425037.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide is a member of (trifluoromethyl)benzenes.
Aplicaciones Científicas De Investigación
1. Biocidal Applications in Reverse Osmosis Systems
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide's derivatives, such as 2,2-dibromo-3-nitropropionamide (DBNPA) and 2-methyl-4-isothiazolin-3-one (MIT), are examined for their antimicrobial efficiency, hazard levels, and compatibility with membrane systems. These compounds are part of the search for ideal anti-biofouling agents in reverse osmosis (RO) technologies crucial for fresh water supply. Although not the final solution due to safety and efficacy concerns, these derivatives signify a step towards sustainable water solutions in water-stressed regions (Da-Silva-Correa et al., 2022).
2. Synthesis of Biologically Active Molecules
The compound's derivatives, specifically CF3SO2X (X = Na, Cl), are noted for their role in the synthesis of biologically active molecules. They are involved in the formation of various bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl, critical in the synthesis of pharmaceuticals and other biologically relevant compounds. These derivatives offer diverse reactivity, making them valuable for various synthetic applications, including enantioselective chlorination (Chachignon et al., 2017).
3. Applications in Environmental and Food Analysis
This compound's structural motif is present in antibodies widely used in assays and techniques for clinical chemistry, endocrinology, and particularly in environmental research and risk control. These antibodies play a significant role in the detection and analysis of various compounds, signifying the compound's relevance in environmental and food safety applications (Fránek & Hruška, 2018).
4. Role in Hedgehog Pathway Inhibition
Some derivatives of this compound, such as Vismodegib, play a critical role in inhibiting the Hedgehog pathway, a crucial molecular pathway in the proliferation of tumors, including basal cell carcinoma and potentially other cancers. These findings highlight the compound's significance in developing novel cancer therapies (Cirrone & Harris, 2012).
5. Nanofiltration Membrane Development
Piperazine-based derivatives of the compound are instrumental in developing nanofiltration (NF) membranes with crumpled polyamide layers. These membranes show significant potential in improving separation performance in various environmental applications, including water purification, wastewater treatment, and water reuse. The unique structural properties of these NF membranes contribute to enhanced water permeance, selectivity, and antifouling performance, indicating the compound's versatility in environmental technology (Shao et al., 2022).
6. Environmental Degradation of Polyfluoroalkyl Chemicals
The compound's derivatives, such as those involving polyfluoroalkyl moieties, are relevant in studying the environmental degradation and fate of polyfluoroalkyl chemicals. These studies are crucial for understanding the environmental impact and toxicity of such chemicals, indicating the compound's importance in environmental sciences and toxicology (Liu & Avendaño, 2013).
Propiedades
Fórmula molecular |
C14H16ClF3N2O3S |
|---|---|
Peso molecular |
384.8g/mol |
Nombre IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20-6-4-9(5-7-20)13(21)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,19,21) |
Clave InChI |
LPUZQJZCNFPGJC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({2-Methoxy-4-[(5-oxo-1-propyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B424955.png)

![N-{(5E)-5-[3,5-dibromo-2-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B424958.png)


![{4-Bromo-2-[(1-cyclohexyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetonitrile](/img/structure/B424961.png)
![N-(2,6-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B424963.png)

![N-[4-(acetylamino)phenyl]-1-[(4-tert-butylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B424971.png)
![3-Cyclohexyl-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B424972.png)
![N-(3,4-dimethylphenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B424973.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B424975.png)

